Azilsartan medoxomil - 863031-21-4

Azilsartan medoxomil

Catalog Number: EVT-260813
CAS Number: 863031-21-4
Molecular Formula: C30H24N4O8
Molecular Weight: 568.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azilsartan medoxomil is an orally administered angiotensin II receptor blocker (ARB). [] It acts as a prodrug, undergoing rapid hydrolysis in the gastrointestinal tract to its bioactive form, azilsartan, before being absorbed systemically. [, ] In scientific research, azilsartan medoxomil serves as a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its role in various physiological and pathological processes. This includes studying its effects on blood pressure regulation, cardiovascular function, renal function, and metabolic parameters.

Mechanism of Action

Azilsartan medoxomil exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT1 receptor. [, ] This antagonism prevents the pressor response typically induced by angiotensin II, resulting in blood pressure reduction. Azilsartan exhibits a high binding affinity for the AT1 receptor and a slow dissociation rate, potentially contributing to its sustained antihypertensive activity. [, ]

Physical and Chemical Properties Analysis

Information regarding the physical and chemical properties of azilsartan medoxomil is limited in the provided papers. One study highlights its classification as a class II drug according to the biopharmaceutical classification system, indicating low solubility and high permeability. [] This property poses challenges for formulation development and necessitates strategies like nanosuspension or solid dispersion techniques to enhance its solubility and dissolution rate. [, , ]

Applications
  • Hypertension treatment efficacy: Numerous studies have investigated the efficacy of azilsartan medoxomil in lowering blood pressure. Research has shown that azilsartan medoxomil effectively reduces both systolic and diastolic blood pressure in patients with various stages of hypertension. [, , , , , , , , , , ]

  • Comparison with other ARBs: Studies have demonstrated the superior antihypertensive efficacy of azilsartan medoxomil compared to other ARBs like olmesartan medoxomil and valsartan at their maximum approved doses. [, , ] This finding has significant implications for clinical practice, offering a potentially more effective treatment option for patients not achieving adequate blood pressure control with other ARBs.

  • Fixed-dose combination therapy: Research has explored the use of azilsartan medoxomil in combination with other antihypertensive agents like chlorthalidone. [, , ] The fixed-dose combination of azilsartan medoxomil/chlorthalidone has shown superior blood pressure lowering efficacy compared to olmesartan medoxomil/hydrochlorothiazide and azilsartan medoxomil/hydrochlorothiazide. []

  • Metabolic effects: Research suggests that azilsartan medoxomil may have metabolic benefits beyond its blood pressure lowering effects. [, ] It has been observed to improve lipid profiles and reduce waist circumference in patients with hypertension and metabolic disorders, highlighting its potential for managing cardiovascular risk factors holistically.

  • Effect on different hemodynamic phenotypes of chronic heart failure: Research indicates that azilsartan medoxomil, in combination with eplerenone, shows a reliable decrease in serum levels of galectin-3 and aldosterone, which are biomarkers of fibrosis. [] This decrease, in turn, leads to regression of left ventricular remodeling, suggesting a potential benefit in managing different hemodynamic phenotypes of chronic heart failure.

  • Solubility Enhancement: Due to azilsartan medoxomil's low solubility, various techniques are being investigated in research to enhance its dissolution rate and bioavailability. These include the preparation of nanosuspensions [, ], solid dispersions using carriers like Hypromallose acetate succinate (Affinisol 716G) [], and mixed hydrotropy techniques. []

  • Targeted drug delivery: Research is exploring the use of zinc oxide (ZnO) nanoparticles as drug delivery modules for azilsartan medoxomil. [] This approach aims to improve drug solubility, enhance its absorption, and potentially allow for targeted delivery to specific tissues or organs, improving therapeutic outcomes.

Future Directions
  • Long-term cardiovascular outcomes: Further research is needed to evaluate the long-term effects of azilsartan medoxomil on cardiovascular morbidity and mortality. [] Large-scale clinical trials are crucial to assess its impact on reducing the risk of heart attacks, strokes, and other cardiovascular events.

  • Understanding pleiotropic effects: Further research is needed to elucidate the mechanisms underlying the pleiotropic effects of azilsartan medoxomil beyond its AT1 receptor blocking activity. [] Uncovering these mechanisms could lead to new therapeutic applications for the drug in other disease states.

Properties

CAS Number

863031-21-4

Product Name

Azilsartan medoxomil

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C30H24N4O8

Molecular Weight

568.5 g/mol

InChI

InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)

InChI Key

QJFSABGVXDWMIW-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C

Synonyms

AZILSARTAN MEDOXOMIL; 863031-21-4; Edarbi; Azilsartan (medoxomil); TAK 491; UNII-LL0G25K7I2

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.